molecular formula C24H21ClN4OS2 B15078369 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Cat. No.: B15078369
M. Wt: 481.0 g/mol
InChI Key: KGGJHLCDVYHRMC-VULFUBBASA-N
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Description

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a benzimidazole-derived acetohydrazide characterized by a 4-chlorobenzyl substituent on the benzimidazole nitrogen, a sulfanyl linker, and a hydrazone moiety connected to a 4-(methylsulfanyl)phenyl group. Its structure combines features of aromatic heterocycles, sulfur-containing substituents, and a hydrazide backbone, which are often associated with diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The compound’s structural complexity and functional groups make it a candidate for structure-activity relationship (SAR) studies when compared to analogs.

Properties

Molecular Formula

C24H21ClN4OS2

Molecular Weight

481.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21ClN4OS2/c1-31-20-12-8-17(9-13-20)14-26-28-23(30)16-32-24-27-21-4-2-3-5-22(21)29(24)15-18-6-10-19(25)11-7-18/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+

InChI Key

KGGJHLCDVYHRMC-VULFUBBASA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Characterization Methods :

  • X-ray Crystallography : Used to confirm the (E)-configuration of the hydrazone moiety in analogs (e.g., ) .
  • NMR/IR Spectroscopy : Essential for verifying substituent positions and functional groups .
  • Computational Tools : SHELX and ORTEP for Windows aid in crystallographic refinement and visualization .

Physicochemical and Computational Analysis

  • Lipophilicity: The methylsulfanyl group in the target compound increases logP compared to dimethylamino or hydroxylated analogs, suggesting improved membrane permeability .
  • Hydrogen Bonding : The hydrazide moiety and sulfanyl group participate in hydrogen bonding, influencing crystal packing and solubility .
  • Similarity Metrics : Tanimoto coefficients (e.g., >0.8) could quantify structural similarity to bioactive analogs, though specific data for the target compound are unavailable .

Biological Activity

The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide (CAS No. 314067-79-3) is a complex organic molecule known for its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClN4O3SC_{24}H_{21}ClN_{4}O_{3}S with a molecular weight of approximately 480.97 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, particularly in medicinal chemistry.

Structural Representation

Chemical Structure

Anticancer Activity

Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown efficacy against various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancers. A study demonstrated that modifications to the benzimidazole structure can enhance cytotoxicity against these cell lines, suggesting that our compound may also possess similar properties due to its structural characteristics .

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of thioether and thioamide derivatives. The presence of sulfur in the compound's structure may contribute to its antibacterial and antifungal activities. For example, related compounds have shown promising results against Mycobacterium tuberculosis and other pathogenic bacteria .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds similar to our target have been shown to inhibit key metabolic enzymes such as acetylcholinesterase, which could be relevant in treating neurodegenerative diseases .
  • Induction of Apoptosis : Some benzimidazole derivatives induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Case Study 1: Anticancer Screening

In a study evaluating various benzimidazole derivatives, one compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity. The study employed MTT assays to assess cell viability across multiple cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited higher inhibition zones compared to conventional antibiotics, suggesting that modifications to the benzimidazole scaffold can enhance antimicrobial potency .

Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/Activity LevelReference
AnticancerMCF-7< 10 µM
AntibacterialStaphylococcus aureusSignificant
AntifungalCandida albicansModerate

Q & A

Q. What analytical approaches confirm polymorphism in crystalline forms of the compound?

  • Methodological Answer :
  • PXRD : Compare experimental patterns with simulated data from Mercury to detect polymorphic phases .
  • DSC : Measure melting points and enthalpy changes to distinguish between forms (e.g., Form I vs. Form II) .
  • Solid-State NMR : Use 13C^{13}C CP/MAS to resolve differences in hydrogen-bonding networks .

Tables for Key Data

Q. Table 1: Spectroscopic Signatures of Key Functional Groups

Functional Group1H^1H NMR (δ, ppm)IR (cm1^{-1})
Benzimidazole7.2–8.5 (m, aromatic)1600–1650 (C=N)
Hydrazide (-NH-NH2_2 )9.2–10.5 (s, NH)3200–3300 (N-H)
Sulfanyl (C=S)-1050–1250

Q. Table 2: Crystallographic Parameters (Example from Analogous Compounds)

ParameterValue
Space GroupP1\overline{1}
R-factor0.034
H-bond Length2.89 Å (N-H⋯S)
π-π Stacking3.6 Å (Interplanar)

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